molecular formula C14H18N2O3 B5266752 N-[(5-isobutylisoxazol-3-yl)methyl]-3-methyl-2-furamide

N-[(5-isobutylisoxazol-3-yl)methyl]-3-methyl-2-furamide

Cat. No.: B5266752
M. Wt: 262.30 g/mol
InChI Key: UHOJDRZNZFSTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-isobutylisoxazol-3-yl)methyl]-3-methyl-2-furamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels that are expressed in various cells of the immune and nervous systems. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes.

Mechanism of Action

N-[(5-isobutylisoxazol-3-yl)methyl]-3-methyl-2-furamide selectively blocks P2X7 receptors by binding to a specific site on the receptor. P2X7 receptors are involved in the activation of immune cells such as macrophages and microglia, and their activation leads to the release of pro-inflammatory cytokines and chemokines. This compound inhibits this process and reduces inflammation and other immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. It also reduces the activation of immune cells such as macrophages and microglia, which are involved in the development of various diseases. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(5-isobutylisoxazol-3-yl)methyl]-3-methyl-2-furamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows researchers to investigate the specific role of these receptors in different physiological and pathological processes. It is also relatively stable and can be easily synthesized in the lab. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. It also has some potential off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-[(5-isobutylisoxazol-3-yl)methyl]-3-methyl-2-furamide in scientific research. One direction is to investigate the role of P2X7 receptors in different types of cancer and to explore the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to investigate the role of P2X7 receptors in autoimmune diseases and infectious diseases and to explore the potential of this compound as a therapeutic agent for these diseases. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more selective P2X7 receptor antagonists.

Synthesis Methods

N-[(5-isobutylisoxazol-3-yl)methyl]-3-methyl-2-furamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step is the synthesis of 5-isobutylisoxazole-3-carboxylic acid, which is then converted to 5-isobutylisoxazole-3-methanol. The methanol is then reacted with 3-methyl-2-furanone to yield this compound.

Scientific Research Applications

N-[(5-isobutylisoxazol-3-yl)methyl]-3-methyl-2-furamide has been used in various scientific research studies to investigate the role of P2X7 receptors in different physiological and pathological processes. For example, this compound has been used to study the involvement of P2X7 receptors in inflammation, pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used to investigate the role of P2X7 receptors in cancer, autoimmune diseases, and infectious diseases.

Properties

IUPAC Name

3-methyl-N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(2)6-12-7-11(16-19-12)8-15-14(17)13-10(3)4-5-18-13/h4-5,7,9H,6,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOJDRZNZFSTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2=NOC(=C2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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